molecular formula C₁₄H₂₀N₂O₈ B1140590 1,8-(Bismaleamic Acid)triethyleneglycol CAS No. 125008-83-5

1,8-(Bismaleamic Acid)triethyleneglycol

Cat. No.: B1140590
CAS No.: 125008-83-5
M. Wt: 344.32
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-(Bismaleamic Acid)triethyleneglycol can be synthesized through a multi-step process involving the reaction of maleic anhydride with triethylene glycol. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. The reaction involves the formation of amide bonds between the maleic anhydride and the triethylene glycol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions

1,8-(Bismaleamic Acid)triethyleneglycol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,8-(Bismaleamic Acid)triethyleneglycol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 1,8-(Bismaleamic Acid)triethyleneglycol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-(Bismaleamic Acid)triethyleneglycol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with a wide range of molecules and participate in various chemical reactions, making it versatile for different applications .

Properties

IUPAC Name

(Z)-4-[2-[2-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-4H,5-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b3-1-,4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQYEDJAHPPVIF-CCAGOZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(NC(=O)/C=C\C(=O)O)COCCOCCNC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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